molecular formula C22H31ClN2O B2996725 1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride CAS No. 1049790-51-3

1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride

Cat. No.: B2996725
CAS No.: 1049790-51-3
M. Wt: 374.95
InChI Key: SNRUXVYZYQPXTQ-UHFFFAOYSA-N
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Description

1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its adamantane core, a highly stable and rigid structure, combined with a phenyl group and a piperazine ring, making it a subject of interest in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride typically involves multiple steps, starting with the preparation of the adamantane derivative. One common approach is the Friedel-Crafts acylation reaction, where 1-adamantylamine is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate is then further reacted with methyl piperazine to introduce the piperazine ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Adamantane derivatives with ketone or carboxylic acid functionalities.

  • Reduction: Hydroxylated adamantane derivatives.

  • Substitution: Piperazine derivatives with various substituents.

Scientific Research Applications

1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride has several scientific research applications, including:

  • Medicinal Chemistry: The compound has been studied for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an antiviral agent.

  • Biology: It can be used as a tool in biological research to study protein interactions and enzyme inhibition.

  • Industry: The compound's unique structure makes it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride exerts its effects involves its interaction with specific molecular targets. The adamantane core can bind to certain enzymes or receptors, modulating their activity. The phenyl group and piperazine ring contribute to the compound's binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride is unique due to its combination of adamantane, phenyl, and piperazine moieties. Similar compounds include:

  • Haloperidol: A phenylpiperidine derivative used as an antipsychotic medication.

  • Pethidine: Another phenylpiperidine derivative with analgesic properties.

  • Trihexyphenidyl: Used in the treatment of Parkinson's disease.

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3-phenyl-1-adamantyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O.ClH/c1-23-7-9-24(10-8-23)20(25)22-14-17-11-18(15-22)13-21(12-17,16-22)19-5-3-2-4-6-19;/h2-6,17-18H,7-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRUXVYZYQPXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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